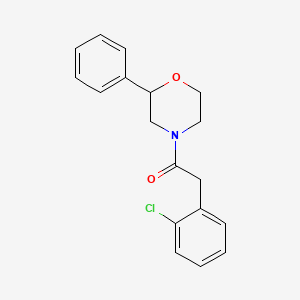
2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone is a useful research compound. Its molecular formula is C18H18ClNO2 and its molecular weight is 315.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone, also known by its CAS number 1210188-61-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a morpholino moiety, which are significant for its biological interactions.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is believed to function as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it can disrupt normal cellular processes such as proliferation and survival, leading to apoptosis in cancer cells.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, the compound demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, suggesting potent cytotoxic effects.
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.65 |
| U-937 (Leukemia) | 1.26 |
| HeLa (Cervical) | 0.76 |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
These findings suggest that the compound may have therapeutic potential in treating bacterial infections.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the molecular structure of this compound affect its biological activity. Substitutions at various positions on the phenyl or morpholine rings have been explored to enhance potency and selectivity.
Key Findings from SAR Studies:
- Morpholine Substituents: Replacing morpholine with less polar groups increased potency significantly.
- Chlorine Substitution: The presence of chlorine on the phenyl ring was found to enhance binding affinity to target enzymes.
Table 3: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Morpholine → Piperidine | Increased potency by 4-fold |
| Chlorine substitution | Enhanced binding affinity |
Case Studies
A notable study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-9-5-4-8-15(16)12-18(21)20-10-11-22-17(13-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWLMOQPYAUMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













